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molecular formula C8H7ClO B074445 3'-Chloroacetophenone CAS No. 1341-24-8

3'-Chloroacetophenone

Cat. No. B074445
M. Wt: 154.59 g/mol
InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849011

Procedure details

To 20 ml of tetrahydrofuran solution containing 0.60 g of m-chloroacetophenone was added 1.0 g of potassium t-butoxide at room temperature, followed by stirring for 30 minutes. Further, 1 g of 3,3-bis-(methylthio)-1-(4'-chlorophenyl)-2-propen-1-one was added, followed by stirring for 1 hour. Subsequently, 20 ml of acetic acid and 3 g of ammonium acetate were added, and reaction was carried out for 3 hours under reflux, while distilling away tetrahydrofuran. The reaction liquid was neutralized with an aqueous solution of sodium hydroxide, and the neutralized solution was extracted twice with 50 ml portions of ethyl acetate. The extract was dried with anhydrous magnesium sulfate. Ethyl acetate was distilled away under reduced pressure and the residues were recrystallized from isopropanol to give 1.0 g of 2-(3'-chlorophenyl)-4-methylthio-6-(4'-chlorophenyl)pyridine. (m.p. 98.4° C.)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.CC(C)([O-])C.[K+].[CH3:17][S:18][C:19](SC)=[CH:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=1)=O.C([O-])(=O)C.[NH4+:36].[OH-].[Na+]>C(O)(=O)C.O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:19]([S:18][CH3:17])[CH:20]=[C:21]([C:23]3[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=3)[N:36]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
was carried out for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
while distilling away tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
the neutralized solution was extracted twice with 50 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residues were recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=CC(=C1)SC)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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